molecular formula C13H17N3O3 B2609542 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea CAS No. 878062-62-5

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea

Cat. No.: B2609542
CAS No.: 878062-62-5
M. Wt: 263.297
InChI Key: QESBUWVWASBQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is a synthetic organic compound that features a pyrrolidinone ring substituted with a methoxyphenyl group and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea typically involves the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with methylamine to yield the corresponding amide. The amide undergoes cyclization with phosgene to form the pyrrolidinone ring. Finally, the pyrrolidinone is reacted with methyl isocyanate to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 1-[1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea.

    Reduction: Formation of 1-[1-(4-Methoxyphenyl)-5-hydroxypyrrolidin-3-yl]-3-methylurea.

    Substitution: Formation of 1-[1-(4-Halophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea
  • 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea
  • 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-butylurea

Uniqueness

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and pyrrolidinone ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-14-13(18)15-9-7-12(17)16(8-9)10-3-5-11(19-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESBUWVWASBQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.